molecular formula C16H18N6O2S2 B2587996 N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}acetamide CAS No. 1448073-69-5

N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}acetamide

Cat. No.: B2587996
CAS No.: 1448073-69-5
M. Wt: 390.48
InChI Key: GPUVQDZZUSEMRB-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}acetamide is a useful research compound. Its molecular formula is C16H18N6O2S2 and its molecular weight is 390.48. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

Research indicates that N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, a compound closely related to the chemical , exhibit moderate to significant antibacterial activity. These compounds have been synthesized and tested against both Gram-negative and Gram-positive bacteria, showing promising results (Khalid et al., 2016). Another study synthesized similar acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which were evaluated for their antibacterial potentials, further indicating the relevance of these compounds in antimicrobial research (Iqbal et al., 2017).

Potential in Diabetes Treatment

A potent thiadiazole class of histamine H3 receptor antagonist, closely related to the chemical structure , has been discovered and evaluated for its antidiabetic efficacy. This compound significantly reduced non-fasting glucose levels in mice models of type 2 diabetes, indicating its potential as a treatment for diabetes (Rao et al., 2012).

Antifungal and Antimicrobial Activities

Research on the synthesis of acetylenic derivatives of a substituted 1, 3, 4-thiadiazole has revealed their potential as antibacterial and antifungal agents. These compounds, including those with structures similar to the chemical , have been synthesized and evaluated for their biological activities, showing effectiveness in these areas (Tamer & Qassir, 2019).

Anti-inflammatory Activity

Compounds with structures related to N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}acetamide have demonstrated anti-inflammatory properties. A study on various substituted 1,3,4-oxadiazoles, which are structurally similar, indicated significant anti-inflammatory activity in rat models (Nargund et al., 1994).

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S2/c1-10-18-21-16(26-10)17-13(23)8-22-5-2-11(3-6-22)14-19-20-15(24-14)12-4-7-25-9-12/h4,7,9,11H,2-3,5-6,8H2,1H3,(H,17,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUVQDZZUSEMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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